Decaborane

Ion Implantation Semiconductor Doping Ultra-Shallow Junction

Decaborane delivers 10 B atoms per ion for sub-10 nm p+/n junctions, suppresses TED, and boosts implanter throughput 5× vs. diborane. Only the ¹⁰B-enriched isotopologue meets BNCT neutron-capture requirements. Its thermal decomposition yields a soluble residue, preventing propulsion system clogging. Distinct from diborane, BF₃, or pentaborane, its cluster structure enables unmatched doping and deposition performance. Procure high-purity Decaborane for semiconductor, BNCT, and energy research applications.

Molecular Formula B10H2
Molecular Weight 110.116
CAS No. 17702-41-9
Cat. No. B607025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaborane
CAS17702-41-9
SynonymsDecaborane;  Boron hydride (B10H14);  Decaboron tetradecahydride;  nido-Decaborane(14);  Tetradecahydrodecaborane.
Molecular FormulaB10H2
Molecular Weight110.116
Structural Identifiers
SMILESB123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537
InChIInChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H
InChIKeyJDALSXBJFTZZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decaborane (CAS 17702-41-9) Technical Baseline for Scientific Procurement and R&D Sourcing


Decaborane (B₁₀H₁₄) is a stable, crystalline boron hydride cluster with a molecular weight of 122.22 g/mol, a melting point of 99–100°C, and a boiling point of 213°C . It serves as a critical precursor in multiple technology sectors: as a boron source for ultra-shallow junction formation in advanced semiconductor manufacturing [1]; as a reactant for synthesizing carborane-based ligands for Boron Neutron Capture Therapy (BNCT) ; and as a model compound in chemical hydrogen storage research [2]. Its utility is intrinsically linked to its unique B₁₀ cluster structure, which enables distinct performance characteristics that cannot be replicated by simpler or structurally dissimilar boron compounds.

Decaborane Procurement: Why Generic Boron Source Substitution Is Scientifically Invalid


Substituting decaborane with a generic boron source like diborane, boron trifluoride, or even other boranes such as pentaborane introduces unacceptable performance and safety variances. Decaborane's ten-boron-atom cluster structure provides a unique combination of low effective implant energy, high boron payload per ion, and specific decomposition kinetics that are not shared by simpler molecules [1]. For instance, while a diborane (B₂H₆) ion delivers only two boron atoms, a single decaborane ion delivers ten, dramatically increasing doping efficiency and enabling junction depths unattainable with traditional precursors [2]. Similarly, its thermal decomposition pathway yields a viscous, soluble residue, a property that differentiates it from pentaborane and is critical for avoiding system clogging in certain fuel or deposition applications [3]. Furthermore, for BNCT applications, only the ¹⁰B-enriched isotopologue of decaborane provides the necessary neutron capture cross-section, a requirement that natural-abundance boron compounds cannot meet .

Decaborane Evidence Guide: Quantified Performance Differentiation for Procurement Decision-Making


Decaborane Enables 5.6-nm Ultra-Shallow Junctions vs. Deeper Junctions from Monomer Boron Implants

Decaborane (B₁₀H₁₄) cluster ion implantation enables the formation of p⁺/n junctions with a depth of only 5.6 nm after annealing [1]. This is achieved at an implant energy of 2 keV for the cluster, which is equivalent to a monomer boron ion energy of just 174 eV [1]. In contrast, a conventional 10 keV boron monomer implant results in significantly greater diffusion during a 900°C anneal [2]. The suppression of Transient Enhanced Diffusion (TED) with decaborane is a key differentiator for sub-0.05 μm device fabrication.

Ion Implantation Semiconductor Doping Ultra-Shallow Junction

Decaborane Delivers 10 Boron Atoms per Ion vs. 2 for Diborane in Doping Applications

The molecular structure of decaborane provides an inherent advantage in ion implantation throughput and efficiency. A single ionized decaborane molecule (B₁₀H₁₄⁺) delivers ten boron atoms to the substrate [1]. In comparison, a diborane ion (B₂H₆⁺) delivers only two boron atoms [1]. This higher boron payload per ion allows for a given boron dose to be achieved with a lower ion current, reducing wafer charging damage and improving the productivity of the implanter.

Ion Implantation Semiconductor Manufacturing Dopant Efficiency

Decaborane Thermal Decomposition Residue is a Soluble Viscous Liquid, Unlike Insoluble Pentaborane Residue

A critical operational difference exists in the physical nature of the thermal decomposition residues of decaborane and pentaborane. The solid product from the pyrolysis of pentaborane is insoluble and has no melting point below its decomposition temperature [1]. In contrast, the material formed from the decomposition of decaborane is a viscous liquid that is soluble in alkylated decaborane or in liquid decaborane [1]. This solubility is projected to decrease fuel-line clogging below that observed with pentaborane [1].

Propellant Chemistry Thermal Stability Materials Compatibility

¹⁰B-Enriched Decaborane Provides Essential Neutron Capture Capability vs. Natural Abundance Boron Compounds

The efficacy of Boron Neutron Capture Therapy (BNCT) is directly dependent on the ¹⁰B isotope, which has a high thermal neutron capture cross-section. Natural boron contains only about 19.9% ¹⁰B. Decaborane(14) 10B (CAS 488806-75-3) is specifically enriched to contain a significantly higher proportion of the boron-10 isotope . This enrichment is essential for achieving the therapeutic boron concentrations in tumor cells required for effective neutron capture reactions, a requirement that natural isotopic decaborane (CAS 17702-41-9) or other natural-abundance boron carriers cannot fulfill .

Boron Neutron Capture Therapy BNCT Radiopharmaceuticals

Optimal Decaborane Deployment Scenarios for Scientific and Industrial End-Users


Fabrication of Ultra-Shallow Junctions for Sub-0.05 μm CMOS Devices

In advanced semiconductor manufacturing, decaborane is the precursor of choice for forming p⁺/n junctions with depths under 10 nm. By implanting B₁₀H₁₄ cluster ions at low effective energies (e.g., 2 keV cluster energy equating to 174 eV per boron atom), process engineers can achieve junction depths as shallow as 5.6 nm while suppressing Transient Enhanced Diffusion (TED) [1]. This capability is critical for controlling short-channel effects in sub-0.05 μm PMOSFETs and is not achievable with conventional monomer boron or BF₂ implants.

High-Throughput p-Type Doping in Semiconductor Manufacturing

For semiconductor fabs seeking to maximize implanter productivity for p-type doping, decaborane offers a substantial throughput advantage. Its ability to deliver ten boron atoms per molecular ion enables a given boron dose to be achieved with one-fifth the ion current required for a diborane-based process [2]. This reduces wafer charging, minimizes beam transport losses, and directly improves the overall equipment effectiveness (OEE) of the ion implantation step.

Synthesis of Carborane-Based Ligands for Boron Neutron Capture Therapy (BNCT)

Decaborane is a key building block for synthesizing carborane (C₂B₁₀H₁₂) derivatives, which are promising boron delivery agents for BNCT. It is used as a reactant in the preparation of carborane-conjugated quinoline carboxamide ligands that target the translocator protein . For preclinical and clinical BNCT studies, the use of ¹⁰B-enriched decaborane is essential to ensure that the resulting carborane conjugates can deliver a therapeutically relevant dose of the neutron-capture isotope to tumor cells .

High-Temperature Propellant and Fuel Research with Reduced Clogging Risk

In aerospace propulsion research, decaborane's thermal decomposition behavior offers a distinct advantage over pentaborane. At elevated temperatures (e.g., 202°C to 252°C), decaborane decomposes to form a viscous, soluble liquid residue, whereas pentaborane produces an insoluble solid [3]. This property is critical for minimizing the risk of fuel-line and injector clogging in high-performance propulsion systems, thereby improving operational reliability and safety margins.

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